2,3-Dichloro-5-methylthioanisole
Overview
Description
2,3-Dichloro-5-methylthioanisole is an organic compound with the molecular formula C8H8Cl2S It is a derivative of thioanisole, characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylthioanisole typically involves the chlorination of 5-methylthioanisole. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes, scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methylthioanisole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones, depending on the extent of oxidation.
Substitution: The products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-5-methylthioanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylthioanisole involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: The parent compound, lacking the chlorine and methyl substituents.
2,3-Dichloroanisole: Similar structure but with an oxygen atom instead of sulfur.
5-Methylthioanisole: Lacks the chlorine substituents.
Uniqueness
2,3-Dichloro-5-methylthioanisole is unique due to the presence of both chlorine and methyl groups on the aromatic ring, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-dichloro-5-methyl-3-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDARGKTQLZAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.